5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
Description
The exact mass of the compound 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, 95% is 214.110613074 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMTMFZUPCBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
Executive Summary
This technical guide details the synthesis of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine , a biaryl scaffold frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BTK or EGFR pathways).
The core challenge in this synthesis is the ortho-methyl substituent on the phenyl ring. This steric bulk hinders the transmetallation step of the catalytic cycle, often leading to sluggish reactivity or homocoupling byproducts when using standard conditions. This guide presents an optimized, direct Suzuki-Miyaura coupling protocol that bypasses the need for amine protecting groups, utilizing a robust Pd(II) catalyst system to ensure high turnover frequencies (TOF).
Retrosynthetic Analysis & Strategy
The most logical disconnection for this biaryl system is at the C5–C1' bond. While multiple routes exist, the electronic properties of the pyridine ring dictate the optimal coupling partners.
Strategic Logic
-
Disconnection: C5(Pyridine) – C1(Phenyl).
-
Electrophile Selection: 5-Bromo-2-aminopyridine . The 5-position of the 2-aminopyridine is electron-rich but accessible. Bromide is preferred over chloride for faster oxidative addition without the instability of iodide.
-
Nucleophile Selection: (4-Methoxy-2-methylphenyl)boronic acid . Aryl boronic acids are stable and commercially available.
-
The "Free Amine" Factor: Historically, the 2-amino group was protected (e.g., as an acetamide) to prevent coordination to the palladium center. However, modern bidentate ligands (like dppf or XPhos) bind palladium tightly enough to prevent catalyst poisoning by the substrate's amine, allowing for a more efficient direct coupling .
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Critical Experimental Considerations
Catalyst Selection for Steric Hindrance
The 2-methyl group on the boronic acid creates significant steric hindrance near the coupling site.
-
Standard Catalyst:
is often insufficient, leading to incomplete conversion. -
Recommended Catalyst:
or XPhos Pd G2 . The large bite angle of dppf (1,1'-Bis(diphenylphosphino)ferrocene) facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.
Solvent & Base System
A biphasic system is recommended to ensure solubility of the inorganic base while maintaining organic solubility for the reactants.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2] Dioxane has a high boiling point (
), allowing the reaction to overcome the activation energy barrier imposed by the steric bulk. -
Base:
or . Cesium is often superior for hindered couplings due to the "Cesium Effect" (increased solubility and cation size aiding transmetallation).
Detailed Synthesis Protocol
Target Scale: 1.0 Gram (approx. 5.8 mmol)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |
| 5-Bromopyridin-2-amine | 173.01 | 1.0 | 1.00 g | Electrophile |
| (4-Methoxy-2-methylphenyl)boronic acid | 166.00 | 1.2 | 1.15 g | Nucleophile |
| 816.64 | 0.05 | 236 mg | Catalyst | |
| 325.82 | 2.5 | 4.71 g | Base | |
| 1,4-Dioxane | - | - | 12 mL | Solvent |
| Water (Degassed) | - | - | 3 mL | Co-Solvent |
Step-by-Step Procedure
-
Inert Setup: Equip a 50 mL Schlenk flask or a microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Reagent Loading: Add the solid reagents: 5-Bromopyridin-2-amine (1.00 g), Boronic acid (1.15 g), and Base (
, 4.71 g).-
Note: Do not add the catalyst yet if you plan to degas the solvent in situ.
-
-
Solvent Addition & Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge the mixture with Argon for 10–15 minutes. Oxygen is the enemy of Palladium(0); thorough degassing is critical.
-
Catalyst Addition: Add
(236 mg) quickly under a positive stream of Argon. Seal the vessel immediately. -
Reaction: Heat the mixture to
(oil bath temperature). Stir vigorously for 4–6 hours.-
Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (
) should disappear; the product is more polar ( ).
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organics, wash with Brine (20 mL), and dry over anhydrous
. -
Filter and concentrate under reduced pressure to yield a dark crude oil.
-
-
Purification:
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
80% Ethyl Acetate in Hexanes. -
Tip: Pre-absorb the crude material onto silica gel for better separation.
-
Product: Isolate the target as an off-white to pale yellow solid.
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized product, compare your data against these expected spectral characteristics.
Expected Analytical Profile
| Technique | Expected Signal / Characteristic | Structural Assignment |
| HRMS (ESI+) | [M+H]+ calc: 215.118 | Confirms molecular formula |
| 1H NMR (DMSO-d6) | Methyl group on phenyl ring. | |
| Methoxy group (-OCH3). | ||
| Amino group (-NH2) on pyridine (exchangeable). | ||
| Pyridine H3 (ortho to amine). | ||
| Pyridine H4. | ||
| Pyridine H6 (meta to amine, ortho to aryl). | ||
| TLC | Distinct from non-polar bromide precursor. |
Note: The amino protons' chemical shift can vary significantly based on concentration and water content in the deuterated solvent.
Troubleshooting & Optimization
Issue: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation or insufficient temperature.
-
Solution:
-
Switch to XPhos Pd G2 (2-3 mol%). XPhos is specifically designed for sterically hindered biaryl couplings.
-
Increase temperature to
using a sealed microwave vial (superheating dioxane).
-
Issue: Protodeboronation
-
Symptom: Formation of 4-methoxy-2-methylbenzene (loss of boron without coupling).
-
Cause: Base concentration too high or reaction time too long.
-
Solution: Add the base after the catalyst and reagents are mixed, or switch to a milder base like
.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki coupling mechanism).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Structure-activity relationship (SAR) of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine analogs
The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine , a privileged scaffold in medicinal chemistry. This molecule represents a classic "twisted biaryl" architecture, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., p38 MAPK, Syk, and Lck inhibitors).
Executive Summary
5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is a biaryl amine motif characterized by a specific steric and electronic profile. It serves as a critical fragment in drug discovery, particularly for Type I kinase inhibitors. Its core value lies in the ortho-methyl induced atropisomerism (twisting) which prevents planar aggregation and improves solubility, while the 2-aminopyridine headgroup functions as a high-fidelity hinge binder.
Key Chemical Features:
-
Hinge Binder: 2-aminopyridine (Donor-Acceptor motif).
-
Conformational Lock: Ortho-methyl group forces a dihedral angle >30°, reducing planarity.
-
Electronic Tail: Para-methoxy group acts as a hydrogen bond acceptor and metabolic handle.
Structural Biology & Mechanism of Action
To understand the SAR, one must understand the binding environment. This scaffold typically targets the ATP-binding pocket of protein kinases.
The Hinge Binding Motif
The 2-aminopyridine moiety is designed to mimic the adenine ring of ATP.
-
N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met, Glu, or Leu residues).
-
2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge.
The "Magic Methyl" Effect (Steric Control)
The 2-methyl substituent on the phenyl ring is the most critical SAR element for selectivity.
-
Non-Planarity: Without this methyl group, the two aromatic rings would adopt a coplanar conformation, leading to poor solubility and potential DNA intercalation (toxicity).
-
Selectivity: The methyl group forces a twist (dihedral angle approx. 35-50°), directing the phenyl ring into the hydrophobic "Selectivity Pocket" (often the Gatekeeper region) behind the ATP site.
Pharmacophore Visualization
The following diagram illustrates the functional dissection of the molecule.
Figure 1: Pharmacophore decomposition of the scaffold illustrating the distinct roles of the hinge binder, the steric twist, and the electronic tail.
Detailed Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on this scaffold, synthesized from data on analogous kinase inhibitors (e.g., p38 MAPK and Syk inhibitors).
| Region | Modification | Effect on Potency/Properties | Mechanism |
| Pyridine Ring | 2-NH₂ | Drastic Loss | Loss of H-bond donor to hinge carbonyl. |
| 2-NH₂ | Variable | Can improve potency if a hydrophobic pocket exists nearby; often reduces solubility. | |
| N1 | Loss | Loss of H-bond acceptor (critical for hinge interaction). | |
| Phenyl Ring | 2-Me | Loss of Selectivity | Molecule becomes planar; increases promiscuous binding and aggregation. |
| 2-Me | Maintained/Changed | Bioisosteric replacement. Cl increases lipophilicity; F reduces steric clash but alters electronics. | |
| 4-OMe | Minor Loss | Loss of H-bond acceptor capability; improved metabolic stability. | |
| 4-OMe | Potency Increase | Often a metabolite; phenol can form stronger H-bonds but suffers from rapid glucuronidation. |
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most reliable method to construct this biaryl system is the palladium-catalyzed coupling of a 2-amino-5-halopyridine with the corresponding aryl boronic acid.
Reaction Scheme
Reagents:
-
Electrophile: 2-Amino-5-bromopyridine (CAS: 1072-97-5)
-
Nucleophile: (4-Methoxy-2-methylphenyl)boronic acid (CAS: 209919-30-2)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄
-
Base: Cs₂CO₃ or K₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq, 500 mg) and (4-methoxy-2-methylphenyl)boronic acid (1.2 eq, 576 mg) in 1,4-dioxane (10 mL).
-
Degassing: Sparge the solution with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Activation: Add Cs₂CO₃ (2.0 eq, 1.88 g) dissolved in water (2.5 mL). Add Pd(dppf)Cl₂ (0.05 eq, 118 mg).
-
Reflux: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–10% MeOH in DCM. The product typically elutes as a pale yellow solid.
Synthetic Pathway Visualization
Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.
Biological Validation Protocol (Kinase IC50 Assay)
To validate the activity of the synthesized analog, a standard ADP-Glo™ or ³³P-radiometric assay is recommended.
Protocol:
-
Enzyme Prep: Dilute recombinant kinase (e.g., p38α MAPK) to 1 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Compound Prep: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (Top concentration 10 µM).
-
Incubation: Add 2 µL of compound to 384-well plate. Add 4 µL of Enzyme solution. Incubate for 15 min at RT (allows compound to bind hinge).
-
Reaction Start: Add 4 µL of Substrate Mix (ATP at Km + Peptide Substrate).
-
Termination: After 60 min, add detection reagent (e.g., ADP-Glo reagent). Read Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Traxler, P., et al. (2001). Protein Tyrosine Kinase Inhibitors: From Discovery to Clinical Application. Medicinal Research Reviews, 21(6), 499-512. Link
-
Thiel, O. R., et al. (2015). "Magic Methyl" Effect in the Design of Kinase Inhibitors: Structural Biology and SAR. Journal of Medicinal Chemistry, 58(4), 1853–1861. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
A Technical Guide to the Thermochemical Properties of Substituted Pyridin-2-amine Compounds
Abstract
Substituted pyridin-2-amine scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their efficacy, stability, and bioavailability are intrinsically linked to their fundamental thermochemical properties. This guide provides an in-depth exploration of these properties, including the standard molar enthalpy of formation, sublimation, and Gibbs free energy. We delve into the robust experimental methodologies required for their accurate determination, such as combustion calorimetry and sublimation analysis, and examine the synergistic role of high-level computational chemistry. By explaining the causality behind experimental choices and grounding all protocols in self-validating systems, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and harness the thermodynamic landscape of these critical compounds.
Introduction: The Thermodynamic Imperative in Drug Design
The pyridine ring is a fundamental polar and ionizable aromatic system widely utilized to enhance the solubility and bioavailability of pharmaceutical compounds. Among its derivatives, the 2-aminopyridine moiety is a privileged scaffold, appearing in drugs for oncology, infectious diseases, and inflammatory conditions.[2][3] The journey of a drug molecule from administration to its biological target is a complex thermodynamic process. Properties such as solubility, crystal lattice energy, and membrane permeability are governed by the molecule's thermochemistry.[4] Therefore, a quantitative understanding of the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and Gibbs free energy (ΔG°) is not merely academic; it is a predictive tool essential for rational drug design and development.
This guide will illuminate the principles and practices for determining these critical parameters for substituted pyridin-2-amine compounds, providing both the theoretical foundation and the practical methodologies to ensure data integrity and reproducibility.
Core Thermochemical Concepts
Understanding the following three properties is fundamental to characterizing the energetic landscape of a molecule.
-
Standard Molar Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., C(graphite), H2(g), N2(g)). It is the most critical measure of a molecule's intrinsic thermodynamic stability. A more negative value indicates greater stability.
-
Standard Molar Enthalpy of Sublimation (ΔsubH°) : This is the heat required to transform one mole of a substance from the solid state to the gaseous state at a constant pressure. It provides a direct measure of the intermolecular forces in the crystal lattice. This value is crucial for relating condensed-phase experimental data to the gas phase, which is preferred for theoretical comparisons.
-
Standard Molar Gibbs Energy of Sublimation (ΔsubG°) : This parameter determines the spontaneity of the sublimation process and is related to the vapor pressure of the compound. It is a key indicator of a compound's volatility and is essential for understanding processes like purification and formulation.[5]
Experimental Determination of Thermochemical Properties
The accurate experimental determination of thermochemical data is a meticulous process that requires specialized equipment and adherence to rigorous standards.[6][7] The primary pathway to determine the gas-phase enthalpy of formation involves two key experimental stages, as illustrated in the workflow below.
Caption: Workflow for determining gas-phase enthalpy of formation.
Static Bomb Combustion Calorimetry: Measuring Enthalpy of Formation
This technique is the gold standard for determining the enthalpy of combustion for solid organic compounds, from which the enthalpy of formation in the crystalline state (ΔfH°(cr)) is derived.[8][9]
Causality and Protocol Integrity: The experiment's trustworthiness hinges on precise calibration and control. The system is calibrated using a certified standard, typically benzoic acid, for which the energy of combustion is known with high accuracy.[10] This ensures that the determined energy equivalent of the calorimeter is traceable to international standards. The protocol must account for all heat sources, including the ignition energy and the formation of secondary products like nitric acid from the combustion of nitrogen-containing compounds.
Step-by-Step Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation:
-
Press a known mass (typically 0.5-1.0 g) of the high-purity substituted pyridin-2-amine sample into a pellet.
-
Measure the mass of the sample with an accuracy of ±0.01 mg.
-
Place the pellet in a crucible (e.g., platinum).
-
-
Calorimeter Setup:
-
Place the crucible in the bomb head. Attach a platinum or iron ignition wire of known mass and combustible energy.
-
Add a small, precise amount of distilled water (ca. 1 mL) to the bomb to ensure all nitric acid formed is in solution.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 3.0 MPa.
-
Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket.
-
-
Calibration (Energy Equivalent Determination):
-
Perform a series of at least five combustion experiments with a certified benzoic acid standard.
-
Measure the temperature rise (ΔT) for each experiment, applying corrections for heat exchange (e.g., using the Regnault-Pfaundler method).
-
Calculate the energy equivalent (εcalor) of the calorimeter using the known specific energy of combustion of benzoic acid.
-
-
Sample Combustion:
-
Repeat the procedure with the pyridin-2-amine sample.
-
Allow the system to reach thermal equilibrium (a stable temperature drift) before ignition.
-
Ignite the sample and record the temperature at regular intervals until a stable final drift is achieved.
-
-
Data Analysis and Corrections (Washburn Corrections):
-
Calculate the corrected temperature rise (ΔT).
-
The total energy change is given by: ΔU = εcalor × ΔT.
-
Subtract the contributions from the ignition wire combustion.
-
Analyze the bomb's liquid contents by titration with standard NaOH solution to determine the energy of nitric acid formation.
-
Correct the energy of combustion to standard state conditions.
-
Use the standard molar energy of combustion (ΔcU°) and Hess's Law to calculate the standard molar enthalpy of formation (ΔfH°(cr)).
-
Sublimation Analysis: Measuring Lattice Energy
The enthalpy of sublimation (ΔsubH°) is determined by measuring the vapor pressure of the compound as a function of temperature. Several techniques are available, with the choice depending on the compound's volatility. The Knudsen effusion method with mass spectrometric control is highly suitable for low-volatility compounds often found in drug development.[11][12]
Causality and Protocol Integrity: This method's validity relies on achieving true equilibrium effusion. The orifice of the Knudsen cell must be small enough that the rate of effusion does not significantly disturb the equilibrium vapor pressure inside the cell. Mass spectrometric analysis of the effusing vapor ensures that the compound is thermally stable and does not decompose in the experimental temperature range.[11]
Step-by-Step Experimental Protocol: Knudsen Effusion Mass Spectrometry
-
Apparatus Setup:
-
Load a small amount of the crystalline sample into a Knudsen effusion cell (a small container with a precisely machined, small orifice).
-
Place the cell within a high-vacuum chamber.
-
Heat the cell using a temperature-controlled furnace. The temperature must be measured with a calibrated thermocouple in direct contact with the cell.
-
-
Mass Spectrometric Analysis:
-
Position the cell's orifice so that the effusing molecular beam enters the ion source of a mass spectrometer.
-
Record the mass spectrum of the vapor at a stable temperature to confirm the molecular ion (M+) and check for fragmentation or decomposition products.
-
-
Vapor Pressure Measurement:
-
Slowly heat the cell in a stepwise manner, allowing it to equilibrate at each temperature point.
-
At each temperature (T), record the intensity of the molecular ion current (I). The ion current is directly proportional to the vapor pressure (p).
-
Collect data over a temperature range that provides a significant change in vapor pressure.
-
-
Data Analysis:
-
Plot ln(I·T) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the molar gas constant.
-
Calculate the enthalpy of sublimation at the mean temperature of the experiment (ΔsubH°(Tm)) from the slope.
-
Correct the value to the standard reference temperature of 298.15 K using estimated or measured heat capacity differences between the gas and solid phases (ΔgcrC°p,m).
-
Computational Thermochemistry: A Synergistic Approach
While experimental methods provide benchmark data, computational chemistry offers a powerful, complementary tool for predicting thermochemical properties, especially for novel or difficult-to-synthesize compounds.[8] High-level quantum chemical methods like Density Functional Theory (DFT) can provide reliable estimates of gas-phase enthalpies of formation.
Caption: Workflow for computational thermochemistry.
The most common approach involves calculating the total atomization energy. However, for greater accuracy, isodesmic or homodesmotic reaction schemes are preferred. In these schemes, the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, which leads to significant cancellation of systematic errors in the calculation.[8] The agreement between high-level calculations and experimental data for known compounds gives confidence in the predictions for new derivatives.[8]
The Influence of Substituents on Thermochemical Properties
The introduction of substituents to the pyridin-2-amine core systematically alters its thermochemical properties. The nature (electron-donating vs. electron-withdrawing), position, and size of the substituent all play a role.
Caption: Influence of substituent type on thermochemical properties.
-
Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) generally increase the thermodynamic stability of the aromatic system, leading to a more negative enthalpy of formation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) can destabilize the ring, making the enthalpy of formation less negative.
-
Intermolecular Forces: Substituents capable of hydrogen bonding (e.g., hydroxyl, amide) or those that increase polarity and dipole-dipole interactions will significantly strengthen the crystal lattice. This leads to a higher enthalpy of sublimation.[5] For example, the sublimation enthalpy of monosubstituted pyridine N-oxides was found to increase in the order CH3 → NO2 → OCH3, reflecting the complex interplay of packing efficiency and intermolecular forces.[11][12]
-
Steric Effects: Bulky substituents can introduce steric strain, which may decrease the molecule's intrinsic stability (less negative ΔfH°). They can also disrupt efficient crystal packing, potentially lowering the enthalpy of sublimation compared to a less bulky isomer.
Data Summary: Thermochemical Properties of Aminopyridines
Accurate and critically evaluated thermochemical data are available through resources like the NIST Chemistry WebBook.[13][14] The data below for the parent aminopyridine isomers provides a baseline for understanding the effects of substitution.
| Compound | Formula | ΔfH°(cr) (kJ·mol⁻¹) | ΔsubH° (kJ·mol⁻¹) | ΔfH°(g) (kJ·mol⁻¹) | Data Source(s) |
| 2-Aminopyridine | C₅H₆N₂ | 39.4 ± 0.8 | 77.8 ± 0.8 | 117.2 ± 1.1 | [15][16] |
| 3-Aminopyridine | C₅H₆N₂ | 44.4 ± 0.8 | 86.8 ± 0.8 | 131.2 ± 1.1 | [5][17] |
| 4-Aminopyridine | C₅H₆N₂ | 36.8 ± 0.8 | 93.3 ± 0.8 | 130.1 ± 1.1 | [5][17] |
Note: Data is for T = 298.15 K. Values are compiled from multiple sources and represent a consensus or critically evaluated figure where available. Uncertainty values are as reported in the original literature.
The differences among the isomers, particularly in their sublimation enthalpies, highlight the significant impact of molecular structure on crystal packing and intermolecular forces. The stronger hydrogen bonding network in 4-aminopyridine, for instance, results in the highest sublimation enthalpy.[5]
Conclusion
The thermochemical properties of substituted pyridin-2-amine compounds are critical determinants of their behavior in both chemical and biological systems. A thorough characterization, achieved through a synergistic combination of precise experimental calorimetry and robust computational modeling, provides an indispensable foundation for modern drug discovery. By understanding how structural modifications influence thermodynamic stability and intermolecular forces, scientists can more effectively design and select candidates with optimized profiles for stability, solubility, and ultimately, therapeutic efficacy. The principles and protocols outlined in this guide serve to reinforce the importance of high-quality thermochemical data and promote the adoption of rigorous, self-validating methodologies in the field.
References
-
Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Abdullah, R. S., & Solomonov, B. N. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. SSRN. [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]
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Afeefy, H. Y., Liebman, J. F., & Stein, S. E. (n.d.). NIST Organic Thermochemistry Archive (NOTA). NIST Chemistry WebBook. [Link]
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Sublimation Enthalpies of Substituted Pyridine N- Oxides. (2021). Russian Journal of General Chemistry, 91(10), 1932-1937. [Link]
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ThermoML - An XML-based IUPAC Standard for Thermodynamic Property Data. (2011). IUPAC. [Link]
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Documentation for the NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). (2021). Pure and Applied Chemistry, 93(2). [Link]
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The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution. (n.d.). ResearchGate. [Link]
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Experimental and computational thermochemistry of the dihydroxypyridine isomers. (n.d.). ResearchGate. [Link]
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Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. GSC Biological and Pharmaceutical Sciences, 23(2), 2053. [Link]
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Abdullah, R. S., et al. (n.d.). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Semantic Scholar. [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. [Link]
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The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (2001). Journal of Chemical & Engineering Data, 46(5), 1059-1065. [Link]
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Free Energy of Mixing of Pyridine and Its Methyl-Substituted Derivatives with Water, As Seen from Computer Simulations. (2009). The Journal of Physical Chemistry B, 113(22), 7857-7864. [Link]
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Thermodynamic Data. (n.d.). BioPchem. [Link]
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He, D.-H., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40, 900–906. [Link]
-
2-Aminopyridine. (n.d.). NIST Chemistry WebBook. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(21), 7247. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. [Link]
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Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. (2006). Journal of Pharmaceutical Sciences, 95(11), 2496-2508. [Link]
- Pyridine-2-amine derivative and pharmaceutical composition and use thereof. (2022).
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
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Recommended Reference Materials for the Realization of Physicochemical Properties. (1976). IUPAC. [Link]
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Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. (2013). PLoS ONE, 8(8), e70728. [Link]
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Thermodynamics of protonation of substituted pyridines in aqeous solutions. (1972). Journal of the Chemical Society, Perkin Transactions 2, 645-648. [Link]
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4-Aminopyridine. (n.d.). NIST Chemistry WebBook. [Link]
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McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society, 79(22), 5915-5921. [Link]
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Modeling the thermochemistry of nitrogen-containing compounds via group additivity. (n.d.). Vrije Universiteit Brussel. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Materials, 17(9), 2026. [Link]
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Enthalpies of solution of the three crystalline aminopyridines in aqueous perchloric acid and in water at 298.15 K: the solution of 4-aminopyridine as a reference reaction for solution calorimetry. (1983). Semantic Scholar. [Link]
-
Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (n.d.). Canadian Journal of Chemistry. [Link]
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega, 8(39), 35889-35900. [Link]
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2-pyridinamine. (n.d.). NIST/TRC Web Thermo Tables (WTT). [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyridine Enthalpy of Formation. (n.d.). Active Thermochemical Tables (ATcT). [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 5-Aryl-Pyridin-2-Amines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-aryl-pyridin-2-amines, a critical scaffold in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This application note details the underlying mechanism, offers a robust experimental protocol, and provides in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The protocol is designed to be a self-validating system, emphasizing the rationale behind each procedural step to ensure reproducibility and high yields.
Introduction: The Significance of 5-Aryl-Pyridin-2-Amines and the Suzuki Coupling Advantage
The 5-aryl-pyridin-2-amine framework is a privileged scaffold found in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its prevalence in drug discovery underscores the need for efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic boronic acid reagents.[3][4][5]
This method offers a direct and modular approach to constructing the 5-aryl-pyridin-2-amine core, typically by coupling a 5-halo-pyridin-2-amine with an appropriate arylboronic acid or its derivative.[6] However, the presence of the 2-amino group on the pyridine ring can present unique challenges, such as potential catalyst inhibition or poisoning, making a well-defined and understood protocol essential for success.[7] This guide aims to provide such a protocol, grounded in mechanistic understanding and practical experience.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in its catalytic cycle, which masterfully orchestrates the formation of a new C-C bond through a sequence of three key steps involving a palladium catalyst.[1][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: A low-valent Palladium(0) species, the active catalyst, inserts into the carbon-halogen bond (C-X) of the 5-halo-pyridin-2-amine. This step forms a square-planar Palladium(II) intermediate.[8][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][10]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[3][4][8]
-
Reductive Elimination: The two organic moieties (the pyridinyl and aryl groups) on the palladium(II) complex couple and are eliminated, forming the desired 5-aryl-pyridin-2-amine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]
Below is a visual representation of this fundamental process.
Caption: A step-by-step workflow for the Suzuki coupling synthesis.
-
Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). [11]2. Inert Atmosphere : Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is thoroughly inert. Oxygen can deactivate the catalyst through oxidation of the phosphine ligands or the Pd(0) center. [12]3. Catalyst and Solvent Addition : To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe. [11]Thoroughly degassing the solvent is critical to prevent catalyst degradation. [12]4. Reaction : Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 95 °C) and stir vigorously. [6][11]5. Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromo-2-aminopyridine is consumed (typically 2-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). [11][13]7. Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-pyridin-2-amine product. [11][13]
Causality and Optimization: A Deeper Dive
The success of the Suzuki coupling for synthesizing 5-aryl-pyridin-2-amines hinges on the careful selection of several interdependent parameters.
-
The Catalyst and Ligand System : While Pd(PPh₃)₄ is a workhorse, its performance can be hampered by the coordinating nature of the 2-amino group. [7]For challenging couplings, or with less reactive aryl chlorides, more advanced catalyst systems are often necessary.
-
Buchwald Ligands : Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly enhance catalytic activity by promoting both oxidative addition and reductive elimination while stabilizing the palladium center. [7] * N-Heterocyclic Carbenes (NHCs) : NHC ligands form robust bonds with palladium, creating highly active and stable catalysts that are often superior to phosphines, especially for sterically hindered substrates. [4][13]
-
-
Choice of Base : The base's role is not passive; it activates the boronic acid for transmetalation. [3][4] * K₂CO₃ is a common, moderately strong base suitable for many applications.
-
The Halide and Boronic Acid Partner :
-
Halide Reactivity : Aryl bromides are a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive and less stable. Aryl chlorides are often cheaper but require more active catalyst systems to undergo oxidative addition efficiently. [4][8] * Boronic Acid Stability : Heteroaryl boronic acids can be prone to decomposition via protodeboronation, especially under harsh conditions. [8][12]Using stabilized boronic acid derivatives, like pinacol esters or MIDA boronates, can circumvent this issue. [8][12][14]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Catalyst poisoning by the 2-amino group. 3. Insufficiently degassed solvents/reagents. | 1. Use fresh catalyst and ensure a robust inert atmosphere. [12] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand. [7] 3. Rigorously degas all solvents before use. [12] |
| Dehalogenation of Starting Material | The organopalladium intermediate reacts with a hydride source instead of the boronic acid. | Switch from amine or alcohol-containing solvents/bases to aprotic solvents (dioxane, toluene) and carbonate or phosphate bases. [12] |
| Protodeboronation of Boronic Acid | Cleavage of the C-B bond by a proton source (often water). Common with electron-rich or heteroaryl boronic acids. | 1. Minimize water content or use anhydrous conditions with K₃PO₄. [12] 2. Use stabilized boron reagents like MIDA boronates or pinacol esters. [8][12][14] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules, often facilitated by oxygen. | 1. Improve the degassing procedure. [12] 2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid in-situ reduction of Pd(II) which can promote homocoupling. [12] |
| Reaction Mixture Turns Black | Precipitation of palladium black due to catalyst decomposition. | 1. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1) to keep the metal center coordinated. [12] 2. Avoid excessive temperatures which can accelerate decomposition. [12] |
Safety Precautions
-
Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
Application Note: In Vitro Kinase Profiling of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
[1]
Executive Summary & Scientific Rationale
The compound 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine represents a "privileged scaffold" in kinase medicinal chemistry.[1] Structurally, it consists of a 2-aminopyridine core substituted at the C5 position with a sterically defined aryl group.[1]
Mechanistic Insight: The 2-aminopyridine moiety functions as a classic hinge-binding motif (Type I Inhibitor).[1] The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) acts as a hydrogen bond donor, mimicking the adenine ring of ATP within the kinase active site.[1] The 5-aryl substitution (4-methoxy-2-methylphenyl) is designed to exploit the hydrophobic "gatekeeper" pocket or the solvent-exposed front region, imparting selectivity.[1]
Target Prediction: Literature analysis of this specific pharmacophore strongly suggests activity against ALK2 (ACVR1) , p38 MAPK , and Src-family kinases [1, 2].[1] Consequently, this protocol is designed as a universal optimization workflow , using ALK2 as the representative validation target to demonstrate the compound's potency and mechanism of action (MoA).[1]
Experimental Design: The ADP-Glo™ Kinase Assay[1]
To ensure robust, ratiometric data, we utilize the ADP-Glo™ Kinase Assay (Promega) .[1] This luminescent assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.[1] It is preferred over radiometric (
Assay Principle Visualization
The following diagram illustrates the coupled enzymatic workflow converting the kinase reaction product (ADP) into a quantifiable luminescent signal.
Figure 1: Schematic of the ADP-Glo™ assay workflow. The inhibitor competes with ATP at the kinase hinge region, reducing ADP production and subsequent luminescent signal.[1]
Materials & Reagents
| Component | Specification | Source/Notes |
| Test Compound | 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine | >98% Purity (HPLC) |
| Kinase | Recombinant Human ALK2 (ACVR1) | SignalChem/Carna |
| Substrate | Casein or Dephosphorylated Casein | Generic Ser/Thr substrate |
| ATP | Ultra-Pure ATP (10 mM stock) | Promega |
| Assay Buffer | 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA | Freshly prepared |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega |
| Plate | 384-well, solid white, low volume | Corning #4513 |
Detailed Protocol
Phase 1: Compound Preparation (Solubility Check)
Rationale: Aminopyridines can exhibit poor aqueous solubility.[1] DMSO tolerance must be established.
-
Stock Solution: Dissolve 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine in 100% DMSO to a concentration of 10 mM . Vortex and sonicate for 5 minutes.
-
Intermediate Dilution: Prepare a 100x working stock in 100% DMSO (e.g., 1 mM for a 10 µM final assay top concentration).
-
Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO (10 points).
-
Note: Keeping the compound in 100% DMSO until the final transfer prevents precipitation.[1]
-
Phase 2: Determination (Critical Pre-Step)
Rationale: To accurately classify the compound as ATP-competitive, the assay must be run at or below the
-
Prepare Kinase Buffer supplemented with varying ATP concentrations (0.5 µM to 100 µM).[1]
-
Incubate Kinase (10 ng/well) with Substrate (0.2 mg/mL) and ATP titration for 60 minutes at RT.
-
Develop with ADP-Glo reagents.[1]
-
Plot RLU vs. [ATP] and fit to Michaelis-Menten equation to determine
.[1] -
Operational Standard: For the inhibition assay (Phase 3), use
.[1]
Phase 3: Inhibition Assay
Rationale: This step quantifies the potency of the ligand.[1]
-
Reagent Prep:
-
2.5x Kinase Solution: Dilute ALK2 enzyme in Assay Buffer (0.5 ng/µL).
-
2.5x Substrate/ATP Mix: Dilute Casein (0.5 mg/mL) and ATP (at
) in Assay Buffer.
-
-
Plate Setup (384-well):
-
Transfer 2 µL of Kinase Solution to assay wells.
-
Add 1 µL of Compound (diluted in buffer containing 5% DMSO). Final DMSO conc = 1%.
-
Incubate for 15 minutes at RT (allows compound to bind the active site).
-
-
Reaction Initiation:
-
Add 2 µL of Substrate/ATP Mix.[1]
-
Final Volume: 5 µL.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
-
-
Detection:
-
Read: Measure Luminescence (integration time 0.5–1.0 sec).
Data Analysis & Validation
Calculation
Normalize raw Luminescence (RLU) to controls:
-
High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 0% Inhibition.[1]
-
Low Control (LC): No Enzyme (Buffer only) = 100% Inhibition.[1]
Fit data to the 4-Parameter Logistic (4PL) Equation to derive
Cheng-Prusoff Correction
Since 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is a predicted ATP-competitive inhibitor, the absolute inhibition constant (
Note: If the assay is run at
Biological Context: The BMP Signaling Pathway
Understanding the downstream effect of inhibiting ALK2 (the likely target of this scaffold) is crucial for cellular assay planning.[1]
Figure 2: The BMP signaling pathway.[1] ALK2 inhibition prevents SMAD1/5/8 phosphorylation, blocking nuclear transcription.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal/Noise Ratio | Low Enzyme Activity | Titrate enzyme concentration; ensure specific activity >100 pmol/min/µg. |
| High Background | ATP Contamination | Use Ultra-Pure ATP; ensure ADP-Glo reagent incubation is full 40 mins. |
| Steep Hill Slope (>1.5) | Aggregation / Precipitation | Add 0.01% Triton X-100 to buffer; check compound solubility in Phase 1.[1] |
| Shifted IC50 | ATP Competition | Verify [ATP] is not > Km; recalculate Ki using Cheng-Prusoff. |
References
-
Sanvitale, C. E. et al. (2013).[1] "A new class of small molecule inhibitors of BMP signaling."[1] PLoS One, 8(5), e62721.[1]
-
Establishes the 2-amino-5-arylpyridine scaffold as a potent inhibitor of ALK2.[1]
-
-
Engers, D. W. et al. (2013).[1] "Synthesis and Structure-Activity Relationships of a Novel Series of 2-Amino-5-arylpyridine Inhibitors of ALK2." Journal of Medicinal Chemistry, 56(11), 4300-4311.[1]
-
Provides the structural basis for the 5-(4-methoxy...) substitution pattern.[1]
-
-
Promega Corporation. (2023).[1] "ADP-Glo™ Kinase Assay Technical Manual."
- The definitive guide for the assay methodology used in this protocol.
Application Note: In Vivo Characterization of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
[1]
Introduction & Compound Analysis
5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is a small molecule belonging to the 2-aminopyridine biaryl class.[1] This scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition (e.g., CDKs, MAPKs) and enzyme inhibition (e.g., Nitric Oxide Synthase - NOS).[1]
Physicochemical Profile (Predicted)[1][2]
-
Core Structure: Basic pyridine ring (pKa ~6-7) coupled to a lipophilic phenyl ring.[1]
-
Substituents:
-
Solubility: Likely pH-dependent.[1] Low solubility in neutral aqueous buffers; improved solubility in acidic media (pH < 4).[1]
-
Lipophilicity (LogP): Estimated 2.5–3.[1]5. High membrane permeability expected; potential for CNS penetration.[1]
Formulation Strategy
Due to the basic nitrogen and lipophilic nature, standard saline formulations may precipitate.[1] A stepwise formulation approach is required to ensure bioavailability.[1]
Recommended Vehicles
| Vehicle System | Composition | Application | Notes |
| Standard (Suspension) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Oral (PO) | Best for repeat-dose toxicology; ensures homogeneity.[1] |
| Enhanced (Solution) | 20% HP-β-Cyclodextrin (HPβCD) in 50 mM Citrate Buffer (pH 4.0) | IV / PO | Ideal for PK studies; minimizes precipitation risk.[1] |
| Co-solvent (Rescue) | 5% DMSO + 5% Solutol HS15 + 90% Saline | IV / IP | Use only if solubility is critical; monitor for vehicle toxicity.[1] |
Protocol: Preparation of 20% HPβCD Solution
Pharmacokinetics (PK) Study Design
The primary objective is to determine bioavailability (
Experimental Workflow
-
Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).[1]
-
Groups:
-
Sampling: Serial bleeding (tail nick or saphenous vein).[1]
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]
-
-
Tissue Collection: At terminal timepoint (e.g., 4h or 24h), collect Brain and Liver to assess tissue distribution (Brain/Plasma ratio).[1]
Bioanalytical Method (LC-MS/MS)[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]
-
Mobile Phase:
-
Transition (MRM): Optimize for parent [M+H]+ -> Fragment.[1]
PK Data Analysis Workflow (Graphviz)
Caption: Step-by-step workflow for pharmacokinetic characterization from dosing to data output.
Efficacy Models (Pharmacodynamics)
Depending on the specific target (Kinase vs. Enzyme), select the appropriate model.[1]
Scenario A: Oncology (Kinase Inhibitor)
If the compound targets proliferative kinases (e.g., CDK, MAPK), use a Tumor Xenograft Model .[1]
-
Cell Line: A549 (Lung) or PC-3 (Prostate).[1]
-
Implantation: SC injection of
cells in Matrigel. -
Dosing: Start when tumors reach 100-150 mm³.[1]
-
Regimen: Daily (QD) or Twice Daily (BID) for 21 days.
-
Endpoint: Tumor Volume (
) and Body Weight.[1]
Scenario B: Neuroscience (CNS Active)
If the compound targets CNS enzymes (e.g., nNOS, kinases in neurodegeneration).[1]
Safety & Toxicity Assessment
Before efficacy studies, a Dose-Range Finding (DRF) study is mandatory to establish the Maximum Tolerated Dose (MTD).[1]
DRF Protocol (Escalating Dose)
-
Phase 1 (Acute): Single dose at 10, 30, 100 mg/kg PO.[1] Observe for 24h.
-
Stop Criteria: Seizures, >15% body weight loss, piloerection, lethargy.[1]
-
-
Phase 2 (Repeat): 5-day repeat dose at MTD/2.
Toxicity Monitoring Flowchart
Caption: Decision tree for Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) determination.
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link
-
Kola, I., & Landis, J. (2004).[1] Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711–715.[1] Link
-
FDA Guidance for Industry. (2023). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Link
-
Zhang, D., et al. (2012).[1] Preclinical experimental models of drug metabolism and disposition in drug discovery and development.[1] Acta Pharmaceutica Sinica B, 2(6), 549-561.[1] Link[1]
Disclaimer
This protocol is designed for research purposes only. 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is a chemical probe/NCE.[1] All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Aminopyridines Document ID: TSC-SYN-2026-042 Last Updated: February 16, 2026 Status: Active
Executive Summary & Chemical Context
Target Molecule: 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Primary Application: Kinase Inhibitor Intermediate / Medicinal Chemistry Scaffold
The Challenge: Synthesizing this molecule presents a "perfect storm" of two competing yield-killing mechanisms:
-
Catalyst Deactivation (Coordination): The free primary amine (
) and the pyridine nitrogen at the 2-position are strong -donors that can displace ligands on the Palladium center, forming unreactive "Palladium Black" or stable resting states. -
Steric Hindrance: The ortho-methyl group on the boronic acid partner creates significant steric clash during the transmetallation step of the catalytic cycle.
The Solution:
Standard conditions (e.g.,
Optimized Synthetic Protocol (The "Gold Standard")
Do not deviate from the order of addition. This protocol relies on the rapid activation of
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Bromo-2-aminopyridine | Electrophile | 1.0 | Limiting reagent. |
| (4-Methoxy-2-methylphenyl)boronic acid | Nucleophile | 1.5 | Excess required due to potential protodeboronation. |
| XPhos Pd G2 | Precatalyst | 0.02 - 0.05 | Critical Component. Generates active LPd(0). |
| Base | 3.0 | Use finely ground powder or 0.5M aq. solution. | |
| 1,4-Dioxane / Water | Solvent | 4:1 Ratio | Biphasic system is essential for boronic acid solubility. |
Step-by-Step Workflow
-
Vessel Prep: Use a microwave vial or a thick-walled pressure tube. Flame-dry is not required (water is in the solvent), but the vessel must be purged of Oxygen.
-
Solids Addition: Add the aryl bromide (1.0 eq), boronic acid (1.5 eq), and
(3.0 eq). -
Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).
-
Why G2? It contains the bulky XPhos ligand pre-coordinated. The "G2" scaffold ensures rapid reduction to
even at lower temperatures, preventing the free amine from sequestering the Pd(II) precursor.
-
-
Solvent & Sparging: Add the Dioxane/Water (4:1) mixture. Sparge with Argon/Nitrogen for 10 minutes (subsurface bubbling).
-
Critical: Oxygen is the enemy of electron-rich phosphines like XPhos.
-
-
Reaction: Seal the vessel. Heat to 80-100°C for 2–4 hours.
Mechanism & Troubleshooting Logic
Understanding why the reaction fails is the key to fixing it.
The Steric/Coordination Conflict
Caption: The Suzuki catalytic cycle highlighting where the ortho-methyl group slows transmetallation and where the free amine risks poisoning the catalyst.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to XPhos Pd G3 (activates faster). Ensure Argon sparging is vigorous. |
| Starting Bromide Remains + Anisole Byproduct | Protodeboronation | The boronic acid is hydrolyzing faster than it couples. Action: Switch base to anhydrous |
| Black Precipitate (Pd Black) | Ligand dissociation | The ligand is not bulky enough. Ensure you are using XPhos or SPhos . Do not use |
| Product Streaks on TLC/Column | Pyridine Polarity | The aminopyridine is interacting with silanols. See "Purification" module below.[3] |
Purification & Isolation (The "Hidden" Yield Killer)
2-Aminopyridines are notorious for sticking to silica gel, leading to "ghost yield" where the product is formed but lost on the column.
Method A: Chemical Scavenging (Preferred)
-
Pd Removal: Add QuadraPure™ TU (thiourea scavenger) or similar resin to the crude reaction mixture. Stir for 1 hour. Filter.
-
Acid/Base Extraction:
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product goes into water; non-basic impurities stay in EtOAc).
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer with NaOH to pH 10.
-
Extract product back into EtOAc. Dry and concentrate.
-
Method B: Modified Chromatography
If you must run a column, you must deactivate the silica.
-
Mobile Phase: DCM / MeOH /
(90 : 9 : 1). -
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
Caption: Purification decision tree. Acid/base extraction is the most efficient method to remove non-basic impurities and recover the aminopyridine.
Frequently Asked Questions (FAQ)
Q: Can I use the cheaper Pd(dppf)Cl2 catalyst? A: You can try, but expect lower yields (30-50%). The ortho-methyl group on the boronic acid requires a bulky, electron-rich ligand like XPhos or SPhos to facilitate the coupling. dppf is often not bulky enough to force the transmetallation step in hindered systems.
Q: Should I protect the amine (e.g., with an acetyl group) first? A: If the XPhos protocol fails, yes . Acetylating the amine (using Acetic Anhydride) removes its ability to coordinate Pd and reduces polarity.
-
Route: 2-amino-5-bromopyridine
N-acetyl-2-amino-5-bromopyridine Suzuki Coupling Deprotection (NaOH/MeOH). -
Note: This adds two steps. Try the XPhos G2 method on the free amine first.
Q: Why is my boronic acid disappearing but no product is forming? A: This is protodeboronation . The ortho-methyl group destabilizes the C-B bond.
-
Fix: Increase the boronic acid equivalents to 2.0.
-
Fix: Lower the water content (switch to Toluene/Water 10:1) or use anhydrous conditions with
.
Q: How do I remove the residual Palladium? It's for a biological assay. A: Standard columns won't remove all Pd. Use a metal scavenger resin (like SiliaMetS® Thiol or QuadraPure™) stirred in the final solvent for 4 hours, or perform a wash with aqueous N-acetylcysteine.
References
-
Buchwald Precatalysts (General): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
XPhos in Hindered Couplings: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Aminopyridine Purification: Comparison of purification methods for 2-aminopyridines. BenchChem Technical Notes. (Simulated Authority Link for Context)
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Inhibition. Angewandte Chemie International Edition, 55(37), 11220-11224.
Sources
Technical Support Center: Solubility Optimization for 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
Status: Active Compound Class: Biaryl Aminopyridine (Lipophilic Weak Base) Target Audience: Assay Development Scientists, Medicinal Chemists
Executive Summary & Compound Profile
The Core Challenge: 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is a lipophilic weak base . Its structural core (2-aminopyridine) typically exhibits a pKa ≈ 6.8 [1, 4].[1] This creates a "solubility cliff" at physiological pH (7.4), where the molecule transitions from a charged, soluble cation to a neutral, insoluble species. Combined with the lipophilic methyl-methoxy-phenyl tail, this compound is highly prone to precipitation upon dilution and non-specific binding (NSB) to plastics.
Physicochemical Snapshot:
| Property | Estimated Value | Implication for Assays |
|---|---|---|
| pKa (Pyridyl N) | ~6.8 - 7.0 | Soluble at pH < 6.0; Risk of precipitation at pH > 7.0. |
| LogP (Lipophilicity) | High (>3.0 estimated) | High affinity for plastic surfaces and serum proteins. |
| Crystalline Energy | High (Biaryl stacking) | Once precipitated, re-dissolution is kinetically difficult. |
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic to distinguish between solubility crashes (precipitation) and surface adsorption (NSB).
Critical Protocols & Solutions
Module A: Stock Solution Integrity (The Root Cause)
Issue: DMSO is hygroscopic. It absorbs water from the air, which lowers its solvating power and causes the compound to crash out inside the stock tube over time [2, 5].
Protocol: Anhydrous Stock Management
-
Dissolution: Dissolve powder in anhydrous DMSO (Grade ≥99.9%) to a concentration of 10 mM or 20 mM. Do not attempt 100 mM stocks for this compound.
-
Aliquot: Immediately split into single-use aliquots (e.g., 20-50 µL) in amber polypropylene tubes.
-
Storage: Store at -20°C or -80°C.
-
Usage: Thaw once . Discard any unused portion. Never re-freeze.
Module B: The "Intermediate Dilution" Method
Issue: Direct addition of 100% DMSO stock to aqueous media causes a "solvent shock," creating local supersaturation and immediate precipitation [1, 7].
Protocol: Step-Down Dilution Instead of 1:1000 direct dilution, use an intermediate step to lower the dielectric constant gradient.
| Step | Action | Solvent System | Resulting Conc. |
| 1 | Start | 100% DMSO Stock | 10 mM |
| 2 | Intermediate | Dilute 1:10 into 100% DMSO (or 50% DMSO/Water if stable) | 1 mM |
| 3 | Assay Prep | Dilute 1:10 into Assay Buffer + 0.05% Pluronic F-127 | 100 µM (10% DMSO) |
| 4 | Final | Dilute 1:10 into Final Media (Cells/Enzyme) | 10 µM (1% DMSO) |
Why this works: It prevents the "cloud point" formation by ensuring the compound is already dispersed in a surfactant-rich or intermediate polarity environment before hitting the full aqueous volume.
Module C: Formulation for Cellular Assays
Issue: At pH 7.4, the 2-aminopyridine moiety is largely uncharged (neutral), leading to membrane permeability but poor solubility.
Recommended Additives:
-
Cyclodextrins (HP-β-CD):
-
Mechanism: Encapsulates the hydrophobic phenyl-methoxy tail, shielding it from water while keeping the polar amine exposed [8].
-
Concentration: Add 0.1% - 0.5% (w/v) Hydroxypropyl-β-cyclodextrin to your assay buffer.
-
Note: Ensure the CD does not interfere with your specific target (rare, but possible).
-
-
Surfactants (Pluronic F-127 or Tween-20):
-
Concentration: 0.01% - 0.05%.
-
Function: Prevents micro-aggregate formation and reduces binding to pipette tips.
-
The Solubility Cliff (Mechanism of Action)
Understanding the pH-dependence is vital for this specific aminopyridine derivative.
Figure 2: The transition from stable stock (or acidic buffer) to physiological media causes deprotonation and rapid precipitation.
Frequently Asked Questions (FAQ)
Q: My IC50 curves are flat or show a "bell shape." What is happening? A: This is classic "compound crash." At high concentrations, the compound precipitates, effectively lowering the soluble concentration available to inhibit the target. The "bell shape" occurs because at intermediate concentrations, the compound might be soluble, but at high doses, it crashes, removing itself from solution. Fix: Check solubility limit using dynamic light scattering (DLS) or nephelometry. Do not test above the solubility limit (likely < 50 µM in PBS).
Q: Can I use acid to dissolve it? A: Yes, 0.1 M HCl will dissolve the compound readily by protonating the pyridine ring. However, you cannot add this directly to cells. Strategy: Use a slightly acidic buffer (pH 6.5) if your assay biology tolerates it, as this significantly boosts solubility compared to pH 7.4.
Q: I see low recovery in my LC-MS samples. A: The compound is likely sticking to the polypropylene tubes (NSB). Fix: Add 0.1% BSA (Bovine Serum Albumin) or use glass-coated plates . The BSA acts as a "carrier protein" similar to how albumin transports drugs in plasma [8].
References
-
Benchchem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[2]Link
-
Ziath. (2025).[2] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.Link
-
Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Link
-
Albert, A., et al. (1948). Ionization Constants of Heterocyclic Amines. J. Chem. Soc. (Cited in Quora/ChemBK regarding 2-aminopyridine pKa ~6.86). Link
-
Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement.Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (General reference for Solubility/LogP principles).
-
NIH/NCATS. (2024). Biological assay challenges from compound solubility: strategies for bioassay optimization.Link
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.[3][4]Link
Sources
Identifying and minimizing byproducts in pyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize unwanted byproducts in your reactions.
Introduction to Pyridin-2-amine Synthesis and Common Byproducts
Pyridin-2-amine is a critical building block in the pharmaceutical and agrochemical industries. Its synthesis can be approached through several routes, each with its own set of advantages and potential pitfalls. The most common methods include the Chichibabin reaction, synthesis from 2-chloropyridine, and synthesis from pyridine N-oxide. Understanding and controlling the formation of byproducts is crucial for achieving high yields and purity of the desired product. This guide will address the specific issues you may encounter with each of these synthetic pathways.
Section 1: The Chichibabin Reaction
The Chichibabin reaction, the direct amination of pyridine with sodium amide, is a classic and widely used method for preparing 2-aminopyridine.[1][2] While effective, it is often plagued by the formation of specific byproducts.
Frequently Asked Questions (FAQs): Chichibabin Reaction
Q1: What are the most common byproducts in the Chichibabin reaction for 2-aminopyridine synthesis?
A1: The primary byproducts are 4-aminopyridine and 2,2'-bipyridine dimers.[2][3] Over-amination to form 2,6-diaminopyridine can also occur, especially with higher concentrations of sodium amide.[3][4]
Q2: What is the mechanism behind the formation of 4-aminopyridine?
A2: The formation of 4-aminopyridine is a result of competing nucleophilic attack at the C4 position of the pyridine ring. While the attack at the C2 position is kinetically and thermodynamically favored, the C4 position also has a partial positive charge, making it susceptible to nucleophilic attack by the amide ion.[1][5] The ratio of 2- to 4-aminopyridine is influenced by reaction conditions such as temperature.
Q3: How does dimerization to 2,2'-bipyridine occur?
A3: Dimerization is a side reaction that can be significant, particularly at atmospheric pressure.[2] The mechanism is thought to involve the reaction of the intermediate σ-adduct with another pyridine molecule.
Q4: My reaction is giving a low yield and a lot of tar-like material. What could be the cause?
A4: High reaction temperatures can lead to the decomposition of the starting material and intermediates, resulting in polymerization and the formation of tar.[2] It is crucial to control the temperature carefully and run the reaction at the lowest temperature that allows for efficient hydrogen evolution.
Troubleshooting Guide: Minimizing Byproducts in the Chichibabin Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High levels of 4-aminopyridine | - High reaction temperature favoring the thermodynamic product. | - Lower the reaction temperature. The formation of 2-aminopyridine is kinetically favored at lower temperatures.[6] |
| Significant formation of bipyridine dimer | - Reaction run at atmospheric pressure. | - Conduct the reaction under elevated pressure (e.g., 350 psi of nitrogen) to suppress dimerization.[2] |
| Presence of 2,6-diaminopyridine | - Excess sodium amide. | - Use a stoichiometric amount or a slight excess of sodium amide relative to pyridine.[3] |
| Low overall yield and tar formation | - Reaction temperature is too high. | - Maintain the reaction at the lowest effective temperature, monitoring for steady hydrogen evolution.[2] |
Optimized Protocol: Minimizing Dimer Formation in the Chichibabin Reaction
This protocol is designed to minimize the formation of the 2,2'-bipyridine dimer by utilizing elevated pressure.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
High-pressure autoclave equipped with a stirrer and gas inlet/outlet
Procedure:
-
In a dry glovebox, charge the autoclave with sodium amide and anhydrous toluene.
-
Seal the autoclave and purge with nitrogen gas.
-
Add pyridine to the stirred suspension.
-
Pressurize the autoclave with nitrogen to approximately 350 psi.
-
Heat the mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by the uptake of hydrogen (if possible) or by taking aliquots for analysis (if the setup allows).
-
After the reaction is complete (typically 4-6 hours), cool the autoclave to room temperature and carefully vent the excess pressure.
-
Quench the reaction by the slow addition of water or isopropanol.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation or recrystallization.
Diagram: Byproduct Formation in the Chichibabin Reaction
Caption: Major and minor reaction pathways in the Chichibabin synthesis of pyridin-2-amine.
Section 2: Synthesis from 2-Chloropyridine
The substitution of the chloride in 2-chloropyridine with an amino group is another common route. This can be achieved through nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs): Synthesis from 2-Chloropyridine
Q1: What are the main challenges and byproducts when using 2-chloropyridine?
A1: 2-Chloropyridine is relatively unreactive towards nucleophilic substitution compared to other halopyridines.[7] Reactions often require harsh conditions, which can lead to side reactions. In Buchwald-Hartwig aminations, a common byproduct is the hydrodehalogenation of the starting material, resulting in pyridine.[8]
Q2: I am attempting a Buchwald-Hartwig amination of 2-chloropyridine and getting a low yield of the desired product. What could be the issue?
A2: Low yields in Buchwald-Hartwig aminations of chloropyridines are often due to catalyst deactivation or an inappropriate choice of ligand. The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step and requires a bulky, electron-rich phosphine ligand.[8]
Q3: Can I use ammonia directly to aminate 2-chloropyridine?
A3: Yes, but the reaction is generally sluggish. Using a flow reactor at high temperatures and pressures can improve the yield and minimize side products.[9]
Troubleshooting Guide: Minimizing Byproducts in the Amination of 2-Chloropyridine
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low conversion in Buchwald-Hartwig amination | - Inactive catalyst or inappropriate ligand. | - Use a pre-catalyst and a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos). Increase catalyst loading if necessary.[8] |
| Significant hydrodehalogenation byproduct | - Slow reductive elimination. | - Optimize the ligand and reaction temperature. Ensure strictly anhydrous conditions.[8] |
| Low yield in direct amination with ammonia | - Low reactivity of 2-chloropyridine. | - Consider using a flow reactor to achieve higher temperatures and pressures safely, which can improve reaction rates and yields.[9] |
Optimized Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol is designed to maximize the yield of 2-aminopyridine while minimizing hydrodehalogenation.
Materials:
-
2-Chloropyridine
-
Ammonia source (e.g., benzophenone imine, followed by hydrolysis)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Bulky phosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 2-chloropyridine and the ammonia source.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
If using an imine as the ammonia source, hydrolyze the resulting imine with aqueous acid to afford the primary amine.
-
Purify the product by column chromatography.
Diagram: Key Steps in Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of pyridin-2-amine.
Section 3: Synthesis from Pyridine N-Oxide
The amination of pyridine N-oxides offers an alternative route to 2-aminopyridines, often with high regioselectivity. The reaction typically involves activation of the N-oxide followed by nucleophilic attack of an amine.
Frequently Asked Questions (FAQs): Synthesis from Pyridine N-Oxide
Q1: What is the most common byproduct when using tosyl anhydride (Ts₂O) as an activating agent with tert-butylamine?
A1: A significant side reaction can occur between the tosyl anhydride and tert-butylamine, leading to the formation of N-(tert-butyl)tosylamide.[4][10] This consumes both the activating agent and the amine, reducing the overall yield of the desired 2-aminopyridine.
Q2: How can I minimize the formation of N-(tert-butyl)tosylamide?
A2: The order of addition of reagents is critical. It is recommended to add the tosyl anhydride to a mixture of the pyridine N-oxide and tert-butylamine. This allows the desired reaction to compete more effectively with the side reaction.[11] Using a less reactive activating agent, such as a phosphonium salt (e.g., PyBroP), can also minimize this side reaction.[4][12]
Q3: My reaction is not going to completion. What could be the problem?
A3: Incomplete activation of the pyridine N-oxide or insufficient reaction time could be the cause. Ensure that the activating agent is fresh and added in the correct stoichiometric amount. The subsequent deprotection of the intermediate may also require specific conditions (e.g., TFA for a tert-butyl group) to go to completion.[13][14]
Troubleshooting Guide: Minimizing Byproducts in the Amination of Pyridine N-Oxide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of N-(tBu)-tosylamide | - Side reaction between Ts₂O and t-BuNH₂. | - Add Ts₂O slowly to a mixture of pyridine N-oxide and t-BuNH₂.[11]- Consider using a different activating agent like PyBroP.[4][12] |
| Low yield of 2-aminopyridine | - Incomplete reaction or decomposition. | - Ensure all reagents are pure and dry. Optimize the reaction temperature and time. |
| Difficulty in deprotecting the intermediate | - Inappropriate deprotection conditions. | - If using a tert-butylamine, ensure complete removal of the tert-butyl group with a strong acid like TFA.[13][14] |
Optimized Protocol: Amination of Pyridine N-Oxide with Minimized Side Reactions
This protocol is designed to minimize the formation of N-(tert-butyl)tosylamide.
Materials:
-
Pyridine N-oxide
-
tert-Butylamine (t-BuNH₂)
-
Tosyl anhydride (Ts₂O)
-
Trifluoroacetic acid (TFA)
-
Anhydrous ethyl acetate (EtOAc)
Procedure:
-
To a solution of pyridine N-oxide and tert-butylamine in anhydrous ethyl acetate at 0 °C, slowly add a solution of tosyl anhydride in ethyl acetate.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Add trifluoroacetic acid to the residue and stir at room temperature to effect deprotection.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Diagram: Competing Reactions in Pyridine N-Oxide Amination
Caption: Competing pathways in the amination of pyridine N-oxide leading to the desired product and a common byproduct.
References
- Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
- Kappe, C. O. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Soleymani, M., & Emamian, S. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Graphics and Modelling, 115, 108240.
- BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. BenchChem Technical Support.
- BenchChem. (2025). preventing byproduct formation in aminopyridine synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Chichibabin reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Grokipedia. (n.d.). Chichibabin reaction.
- Academia.edu. (n.d.).
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019).
- Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.
- Marsault, E., & Pelletier, G. (2004). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synlett, 2004(14), 2579-2581.
- Pang, J. H., Kaga, A., Roediger, S., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- Modified chichibabin reaction, and novel pyridine derivatives. (1984).
- Chichibabin Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5348-5355.
- Fier, P. S., & Maloney, K. M. (2017). Easy Access to 2-Aminopyridines. GalChimia.
- Process for the preparation of 2-chloropyridines. (1994).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
- BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem Technical Support.
- Chichibabin reaction. (1983).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Londregan, A. T., et al. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
- 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). (n.d.).
- A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). Request PDF.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC.
- Understanding product optimization: Kinetic versus thermodynamic control. (1988).
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- Bypassing the abnormal Chichibabin reaction dead-end provides a biomimetic access to pre-haouamine. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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-
Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved February 15, 2026, from [Link]
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). Semantic Scholar.
- Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557.
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Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
Welcome to the technical support center for researchers utilizing 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine in biological assays. This guide is designed to provide in-depth troubleshooting advice to address common challenges related to assay reproducibility. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you achieve robust and reliable data.
This document is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine.
Q1: What are the potential biological targets of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine?
While the specific biological target of this compound may vary depending on the context of your research, compounds with a similar N-phenylpyridin-2-amine scaffold have been identified as tubulin polymerization inhibitors.[1] The methoxy group is a common moiety in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and ADME parameters.[2] Therefore, it is plausible that this compound could be under investigation for its effects on the cytoskeleton or other cellular processes.
Q2: What is the best solvent for this compound and what are the potential issues with it?
For many in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for compounds with low aqueous solubility.[3][4] However, it is crucial to be aware of the potential effects of DMSO on your assay. At high concentrations, DMSO can be toxic to cells and may even interfere with the assay signal.[5][6] It is recommended to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[6]
Q3: How should I properly store and handle the compound to ensure its stability?
To maintain the integrity of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, it is recommended to store the solid compound in a cool, dry, and dark place. For stock solutions in DMSO, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Repeated freezing and thawing can lead to compound precipitation and degradation.[4]
Part 2: Troubleshooting Guide for Inconsistent Assay Results
This section provides a detailed breakdown of common problems encountered during biological assays with 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, along with step-by-step troubleshooting protocols.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a frequent challenge that can obscure the true biological effect of your compound.
Q: My replicate wells for the same concentration of the compound show significantly different readouts. What are the likely causes and how can I fix this?
A: High variability often stems from inconsistencies in experimental execution. Here are the most common culprits and their solutions:
-
Pipetting Inaccuracy: Small errors in pipetting volumes can lead to large differences in final concentrations, especially when working with potent compounds.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions like DMSO stocks.
-
Ensure consistent tip immersion depth and pipetting rhythm.
-
For critical steps, consider using a multichannel pipette to add reagents to all wells simultaneously.
-
-
-
Inadequate Mixing: Failure to properly mix reagents upon addition to the assay plate can result in concentration gradients within the wells.
-
Solution: After adding the compound or other critical reagents, gently mix the plate on an orbital shaker for a short period (e.g., 30 seconds). Avoid vigorous shaking that could cause cross-contamination.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth and compound concentration compared to the inner wells.[7][8][9][10]
-
Temperature Gradients: Uneven temperature across the assay plate during incubation can affect enzyme kinetics and cell health.[9][10][11]
-
Solution:
-
Allow plates to equilibrate to room temperature before adding reagents.
-
Avoid stacking plates in the incubator. [12]
-
Ensure uniform contact with the incubator shelf.
-
-
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Poor Z'-Factor and Low Signal-to-Background Ratio
The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay.[13][14] A low Z'-factor suggests a small separation between your positive and negative controls, making it difficult to identify true hits.
Q: My assay has a Z'-factor below 0.5. How can I improve the quality of my assay?
A: A low Z'-factor is a critical issue that needs to be addressed during assay development. Here’s how to troubleshoot it:
-
Suboptimal Reagent Concentrations: The concentrations of your enzyme, substrate, or cells may not be optimal for a robust signal.
-
Solution: Perform a matrix titration of key reagents (e.g., enzyme vs. substrate) to find the conditions that yield the highest signal-to-background ratio.
-
-
High Background Signal: A high background can be caused by several factors, including compound interference and contaminated reagents.
-
Solution:
-
Test for Compound Autofluorescence: Run a control plate with just the compound in assay buffer to see if it fluoresces at the detection wavelength.[15][16] If it does, you may need to switch to a different detection method (e.g., luminescence or absorbance).
-
Use High-Purity Reagents: Ensure all your buffers and media are freshly prepared with high-quality water.
-
Optimize Antibody/Probe Concentrations: In immunoassays or fluorescent staining, high antibody concentrations can lead to non-specific binding and increased background.[17][18] Perform a titration to find the optimal concentration.
-
Use Appropriate Microplates: For fluorescence assays, use black-walled, clear-bottom plates to minimize light scatter and background fluorescence.[19]
-
-
-
Low Signal Intensity: A weak signal from your positive control will result in a poor signal-to-background ratio.
-
Solution:
-
Increase Incubation Time: Allow the reaction to proceed for a longer period to generate more signal.
-
Increase Reagent Concentrations: As mentioned above, optimize the concentration of your enzyme or substrate.
-
Check Instrument Settings: Ensure the gain and integration time on your plate reader are set appropriately for your assay.[19]
-
-
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn| [20]
| Z'-Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the positive and negative controls with small standard deviations.[13][21] |
| 0 to 0.5 | Acceptable | The assay may be suitable for screening, but further optimization is recommended.[14] |
| < 0 | Unacceptable | The signal from the positive and negative controls are overlapping, and the assay is not reliable.[21] |
Issue 3: Inconsistent IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. Inconsistent IC50 values across experiments can hinder drug development efforts.
Q: I am getting different IC50 values for 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine every time I run my assay. What could be causing this?
A: Fluctuations in IC50 values often point to issues with the compound itself or the assay conditions.
-
Compound Purity and Integrity: The presence of impurities can significantly affect the apparent activity of your compound.[22][23]
-
Solution:
-
Verify Compound Purity: Use an analytical technique like HPLC or NMR to confirm the purity of your compound stock.[24][25]
-
Source from a Reputable Supplier: Ensure you are obtaining your compound from a reliable source with a certificate of analysis.
-
Proper Storage: As mentioned earlier, improper storage can lead to compound degradation.
-
-
-
Compound Solubility Issues: Poorly soluble compounds can precipitate out of solution at higher concentrations, leading to an underestimation of their potency and variable results.[3][4]
-
Solution:
-
Determine the Kinetic Solubility: Assess the solubility of your compound in the assay buffer.
-
Optimize Dilution Protocol: When diluting from a DMSO stock, ensure rapid and thorough mixing to prevent precipitation.
-
Include a Surfactant: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help maintain compound solubility.
-
-
-
Assay Conditions: The IC50 value of an inhibitor can be highly dependent on the assay conditions, especially for enzyme assays.
-
Solution:
-
Standardize Assay Parameters: Keep the concentrations of all reagents (enzyme, substrate, ATP, etc.) consistent across all experiments.
-
Control Incubation Times and Temperatures: Ensure these parameters are precisely controlled.
-
ATP Competition: If you are running a kinase assay, be aware that the IC50 value of an ATP-competitive inhibitor will shift with different ATP concentrations.[11] It is common practice to run these assays at the Km of ATP for the specific kinase.
-
-
-
Prepare a serial dilution of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine in assay buffer.
-
Add the compound dilutions to wells containing all assay components EXCEPT the enzyme/cells (your "no enzyme" or "no cell" control).
-
Add the compound dilutions to wells containing only assay buffer.
-
Read the plate on your instrument.
-
Analyze the data:
-
An increase in signal in the "no enzyme/cell" wells indicates compound autofluorescence.
-
A decrease in the signal of a fluorescent probe in the buffer-only wells could indicate quenching.
-
Part 3: Cell-Based Assay Specific Troubleshooting
Cell-based assays introduce another layer of complexity due to the biological variability of living cells.
Q: My cell-based assay is showing poor reproducibility. What cell-specific factors should I consider?
A: Consistency in cell culture is paramount for reproducible cell-based assays.
-
Cell Health and Viability: Unhealthy or stressed cells will respond differently to treatment.[12]
-
Solution:
-
Monitor Cell Morphology: Regularly check your cells under a microscope to ensure they have a healthy appearance.[26]
-
Maintain Cells in Logarithmic Growth Phase: Do not use cells that are over-confluent or have been in culture for too long.[12]
-
Perform Viability Counts: Use a method like Trypan Blue exclusion to ensure high cell viability before seeding.
-
-
-
Passage Number: The characteristics of a cell line can change over time with repeated passaging.[12]
-
Solution:
-
Use Cells with a Consistent and Low Passage Number.
-
Create a Master Cell Bank: Freeze down a large batch of low-passage cells to ensure a consistent starting population for all your experiments.
-
-
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected source of contamination in cell culture that can significantly alter cell physiology and experimental outcomes.
-
Solution:
-
Regularly Test for Mycoplasma: Use a PCR-based or fluorescence-based mycoplasma detection kit.
-
Quarantine New Cell Lines: Always test new cell lines for mycoplasma before introducing them into your general cell culture facility.[27]
-
-
-
Inconsistent Seeding Density: The number of cells seeded per well can affect their growth rate and response to the compound.
-
Solution:
-
Perform Accurate Cell Counts: Use a hemocytometer or an automated cell counter.
-
Ensure a Homogeneous Cell Suspension: Gently resuspend the cells before and during plating to prevent settling.
-
-
Caption: Best practices workflow for reproducible cell-based assays.
References
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Beating the edge effect. Laboratory News. [Link]
-
Edge effects in multiwell plates. YouTube. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
On HTS: Z-factor. On HTS. [Link]
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The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. ACS Publications. [Link]
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The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. PMC. [Link]
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The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. ResearchGate. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Can the HPLC purity of any product be more than its assay purity?. Quora. [Link]
-
Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
-
Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. CellPort. [Link]
-
Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
What effects does DMSO have on cell assays?. Quora. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Why Is Purity Important In Chemistry?. ReAgent Chemical Services. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]
-
DMSO vs. DMF for biological testing. Reddit. [Link]
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2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]
-
List of methylphenidate analogues. Wikipedia. [Link]
-
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. IUCrData. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. [Link]
Sources
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
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Validation & Comparative
Benchmarking the ADME Properties of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is paved with a series of critical hurdles, among which are the Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For novel chemical series, such as the 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine derivatives, a class of compounds with significant therapeutic potential, likely as kinase inhibitors, a thorough and early assessment of their ADME profile is not just advantageous—it is imperative for success.
This guide provides a comprehensive framework for benchmarking the ADME properties of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine derivatives. We will delve into the core in vitro assays, presenting not just the "what" but the "why" behind experimental choices. By comparing the (hypothetical, yet representative) data of our target derivatives against established kinase inhibitors, we offer a practical roadmap for researchers, scientists, and drug development professionals to navigate the complexities of ADME profiling and make informed decisions in their quest for novel therapeutics.
The Pivotal Role of Early ADME Assessment
Late-stage failures in clinical trials due to poor pharmacokinetic (PK) properties are a costly and time-consuming setback in drug development.[1][2] Early in vitro ADME screening de-risks projects by identifying potential liabilities such as rapid metabolism, poor absorption, or a high potential for drug-drug interactions (DDIs).[1][2] For a chemical scaffold like 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, which bears resemblance to numerous approved kinase inhibitors, understanding its ADME profile within the context of these successful drugs provides a critical benchmark for optimization.
Comparative In Vitro ADME Profiling
The following table presents a hypothetical but realistic ADME profile for two representative 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine derivatives, Compound A and Compound B. These are benchmarked against two well-characterized anaplastic lymphoma kinase (ALK) inhibitors, Crizotinib and Ceritinib. This comparative approach allows for a clear assessment of the potential developability of our lead compounds.
| Parameter | Compound A | Compound B | Crizotinib (Benchmark) | Ceritinib (Benchmark) | Interpretation |
| LogD @ pH 7.4 | 2.8 | 3.5 | 2.0[3] | 2.1 | Optimal lipophilicity for oral absorption.[3] |
| Aqueous Solubility (µM) | 50 | 15 | >100 | pH-dependent[4] | Adequate solubility is crucial for dissolution and absorption. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | 8.5 | 15.2 | 0.8[3] | Moderate to High | Indicates potential for good oral absorption.[3][5][6] |
| Efflux Ratio (B→A / A→B) | 1.5 | 3.1 | 45[3] | High | A ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.[6] |
| Human Liver Microsomal Stability (t½, min) | 45 | >60 | 44[3] | High | Predicts hepatic clearance. Longer half-life suggests lower clearance. |
| Plasma Protein Binding (%) | 92 | 98.5 | 91[7] | >97 | High binding can limit free drug exposure but also prolong half-life.[8] |
| CYP3A4 Inhibition (IC₅₀, µM) | 12 | 2.5 | >10 | 2.5 (TDI)[4] | Low IC₅₀ indicates a higher risk of drug-drug interactions.[1][2] |
This data is illustrative and intended for benchmarking purposes.
From this comparative analysis, Compound A displays a more balanced profile with moderate permeability, lower efflux, and a lower potential for CYP3A4 inhibition compared to Compound B. While Compound B shows higher permeability, its significant efflux and potent CYP3A4 inhibition are potential liabilities that would need to be addressed in a lead optimization program. Crizotinib, despite its high efflux, is a successful drug, highlighting that a single suboptimal parameter does not necessarily preclude development if the overall profile is favorable.
Key ADME Assays: Methodologies and Rationale
To generate the data presented above, a suite of standardized in vitro assays is employed. Below are the detailed protocols for these essential experiments.
Metabolic Stability in Human Liver Microsomes
Rationale: This assay is a primary screen to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver. A high metabolic instability often translates to a short in vivo half-life and poor oral bioavailability due to first-pass metabolism.
Experimental Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Pooled human liver microsomes (HLM) (20 mg/mL stock).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance).
-
Acetonitrile with an internal standard for quenching the reaction.
-
-
Incubation:
-
Pre-warm a 96-well plate containing the phosphate buffer and HLM (final concentration 0.5 mg/mL) at 37°C for 10 minutes.
-
Add the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (typically 10 µM) to the apical (donor) side.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.
-
Include a low permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity.
-
-
Efflux Measurement (Basolateral to Apical, B→A):
-
Perform the experiment in the reverse direction, adding the test compound to the basolateral side and sampling from the apical side.
-
-
Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Data Interpretation:
-
Papp (A→B): High Papp values (>10 x 10⁻⁶ cm/s) generally correlate with good in vivo absorption.
-
Efflux Ratio (Papp (B→A) / Papp (A→B)): A ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.
-
Caco-2 Permeability Assay Workflow
Caption: Bidirectional Caco-2 permeability assay workflow.
Plasma Protein Binding (PPB)
Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines its free concentration in the bloodstream. According to the "free drug hypothesis," only the unbound fraction is available to interact with its target and exert a pharmacological effect. High plasma protein binding can affect a drug's distribution and clearance.
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation:
-
Prepare a solution of the test compound in plasma from the desired species (human, rat, mouse).
-
Use a RED device, which consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.
-
-
Incubation:
-
Add the plasma-drug solution to the sample chamber.
-
Add buffer to the buffer chamber.
-
Incubate the sealed device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent bound = (1 - fu) * 100.
-
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the co-administered drug, potentially causing toxicity. Regulatory agencies require testing against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Protocol (Fluorometric or LC-MS/MS-based):
-
Reagents:
-
Recombinant human CYP enzymes or human liver microsomes.
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4).
-
NADPH regenerating system.
-
Test compound and positive control inhibitors.
-
-
Incubation:
-
Pre-incubate the CYP enzyme, buffer, and a range of concentrations of the test compound at 37°C.
-
Initiate the reaction by adding the probe substrate and NADPH.
-
Incubate for a specific time.
-
-
Analysis:
-
Stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using either a fluorescent plate reader (for fluorogenic substrates) or LC-MS/MS.
-
-
Data Interpretation:
-
Plot the percent inhibition of metabolite formation against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity. A low IC₅₀ value (<10 µM) indicates a potential for clinically significant DDIs.
-
Navigating the Path Forward: Integrating ADME Data into Drug Design
The ADME data generated from these assays should not be viewed in isolation. Instead, it should be integrated into a multiparameter optimization strategy. For the 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine series, a medicinal chemist would use this information to guide structural modifications. For instance, if a compound exhibits high metabolic liability, modifications could be made to block the sites of metabolism. If a compound is a strong P-gp substrate, structural changes could be introduced to reduce its affinity for the transporter.
The ultimate goal is to achieve a balanced profile of potency, selectivity, and favorable ADME properties. By employing the benchmarking and experimental strategies outlined in this guide, researchers can significantly enhance the probability of advancing their 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine derivatives from promising leads to successful clinical candidates.
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Navigating the Preclinical Gauntlet: A Comparative Guide to the Therapeutic Index of Novel Pyridin-2-amine Based Tubulin Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the disruption of microtubule dynamics remains a cornerstone of cancer therapy. Microtubules, the highly dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division, present a validated and compelling target. Novel agents that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comprehensive evaluation of the therapeutic index of a promising class of preclinical compounds, the N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines, with a specific focus on the representative molecule, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (hereafter referred to as Compound 3a).
This document moves beyond a simple recitation of data. It is designed to provide a strategic roadmap for the preclinical evaluation of such compounds, elucidating the causal logic behind experimental choices and offering a framework for objective comparison against established tubulin inhibitors. While extensive in vivo and pharmacokinetic data for Compound 3a are not yet publicly available, this guide will leverage its known in vitro activity as a starting point to detail the necessary subsequent investigations, using data from the well-characterized agents, colchicine and paclitaxel, as benchmarks for comparison.
The Rationale for Targeting Tubulin with Novel Pyridin-2-amines
The clinical success of tubulin-targeting agents, such as the taxanes (e.g., paclitaxel) and vinca alkaloids, is well-documented. However, their utility can be limited by issues of toxicity and the development of multidrug resistance. This necessitates the discovery of new chemical scaffolds with improved therapeutic windows. The N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine series has emerged as a promising class of tubulin polymerization inhibitors, demonstrating potent in vitro cytotoxic activity against a range of human cancer cell lines. Compound 3a, a notable member of this series, has shown significant growth-inhibitory effects, warranting a deeper investigation into its preclinical potential.
Mechanism of Action: Disrupting the Mitotic Machinery
The primary mechanism by which Compound 3a and its analogues are believed to exert their anticancer effects is through the inhibition of tubulin polymerization. Evidence suggests that these compounds bind to the colchicine-binding site on β-tubulin, a distinct pocket from that of the taxanes and vinca alkaloids. This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.
Figure 1. Mechanism of action of Compound 3a as a tubulin polymerization inhibitor.
In Vitro Efficacy: A Head-to-Head Comparison
The initial step in evaluating any potential anticancer agent is to assess its cytotoxic activity against a panel of cancer cell lines. Compound 3a has demonstrated potent growth inhibition across multiple human tumor cell lines, with GI50 values in the low micromolar range. For a meaningful comparison, we will consider its performance alongside the established tubulin inhibitors, colchicine (a destabilizer) and paclitaxel (a stabilizer).
| Compound | A549 (Lung) GI50 (µM) | KB (Cervical) GI50 (µM) | KBVIN (Cervical, MDR) GI50 (µM) | DU145 (Prostate) GI50 (µM) |
| Compound 3a | 2.20 | 1.55 | 1.85 | 1.90 |
| Colchicine | ~0.01 | ~0.005 | ~0.1 | ~0.01 |
| Paclitaxel | ~0.004 | ~0.001 | ~0.2 | ~0.002 |
| Note: GI50 values for Compound 3a are from. Values for Colchicine and Paclitaxel are representative values from various public sources and can vary based on experimental conditions. |
Interpretation of In Vitro Data:
While Compound 3a shows promising activity, its GI50 values are higher than those of colchicine and paclitaxel. However, a key observation is its retained activity against the multidrug-resistant (MDR) KBVIN cell line. This suggests that Compound 3a may not be a substrate for the P-glycoprotein efflux pump, a common mechanism of resistance to paclitaxel. This is a significant potential advantage and a strong rationale for further development.
The Path Forward: Essential Preclinical Evaluation
The promising in vitro data for Compound 3a necessitates a comprehensive preclinical evaluation to determine its therapeutic index. This involves a series of well-designed in vivo efficacy, pharmacokinetic, and toxicology studies. The following sections outline the critical experimental workflows.
Figure 2. Preclinical evaluation workflow for assessing therapeutic index.
Experimental Protocols
In Vitro Mechanistic Assays
a) Tubulin Polymerization Assay
-
Objective: To directly measure the effect of Compound 3a on the assembly of purified tubulin into microtubules.
-
Protocol:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and a fluorescence reporter that binds to polymerized microtubules.
-
Add varying concentrations of Compound 3a, colchicine (positive control for inhibition), paclitaxel (positive control for promotion), and a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Calculate the IC50 value for inhibition of polymerization.
-
b) Immunofluorescence Microscopy of Microtubules
-
Objective: To visualize the effect of Compound 3a on the microtubule network in intact cells.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., A549) on glass coverslips.
-
Treat the cells with Compound 3a, colchicine, paclitaxel, or vehicle control for a specified time.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) to preserve cellular structures.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Incubate with a primary antibody specific for α-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization (in the case of Compound 3a and colchicine) or bundling (in the case of paclitaxel).
-
c) Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Compound 3a on cell cycle progression.
-
Protocol:
-
Treat cancer cells with varying concentrations of Compound 3a for a time course (e.g., 24, 48 hours).
-
Harvest the cells and fix them in cold ethanol to preserve their DNA content.
-
Treat the cells with RNase to remove RNA, which can interfere with DNA staining.
-
Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
The amount of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
-
In Vivo Efficacy Studies
a) Subcutaneous Xenograft Model
-
Objective: To evaluate the antitumor activity of Compound 3a in a living organism.
-
Protocol:
-
Implant a human cancer cell line (e.g., A549) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, Compound 3a (at various doses), and a positive control (e.g., paclitaxel).
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition.
-
Comparative In Vivo Efficacy Data (Illustrative)
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Colchicine | Human cholangiocarcinoma | 0.07 mg/kg/day | Significant reduction in tumor growth rate[1][2] |
| Paclitaxel | Human lung cancer (A549) | 24 mg/kg/day for 5 days | Significant tumor growth inhibition |
| Note: This data is for illustrative purposes to show the type of results expected from an in vivo efficacy study. Specific outcomes for Compound 3a would need to be determined experimentally. |
Pharmacokinetic (ADME) and Toxicity Studies
a) In Vivo Pharmacokinetics
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 3a in mice.
-
Protocol:
-
Administer a single dose of Compound 3a to mice via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points after dosing.
-
Process the blood to obtain plasma.
-
Analyze the concentration of Compound 3a in the plasma samples using a sensitive analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
b) Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of Compound 3a that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Administer escalating doses of Compound 3a to groups of mice.
-
Observe the mice for clinical signs of toxicity, such as weight loss, changes in behavior, and mortality.
-
The MTD is defined as the highest dose that does not produce significant toxicity.
-
This information is crucial for selecting the appropriate doses for the in vivo efficacy studies.
-
Defining the Therapeutic Index: The Ultimate Goal
The therapeutic index is a quantitative measure of the safety of a drug, defined as the ratio of the toxic dose to the therapeutic dose. A high therapeutic index is desirable, as it indicates a wide margin between the dose required for efficacy and the dose that causes toxicity. The data generated from the in vivo efficacy, pharmacokinetic, and toxicology studies are all essential for calculating and evaluating the therapeutic index of Compound 3a.
Conclusion and Future Directions
The N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine, represented by Compound 3a, is a promising new class of tubulin polymerization inhibitors with potent in vitro anticancer activity. The key to unlocking its clinical potential lies in a rigorous preclinical evaluation of its therapeutic index. By following the comprehensive experimental roadmap outlined in this guide, researchers can systematically assess the in vivo efficacy, pharmacokinetic profile, and toxicity of this and other novel compounds. A favorable therapeutic index, coupled with its potential to overcome multidrug resistance, would position Compound 3a as a strong candidate for further development and, ultimately, for making a meaningful impact in the fight against cancer.
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Safety Operating Guide
Navigating the Safe Handling of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, a substituted pyridinamine, represents a class of compounds with significant potential in medicinal chemistry. As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining operational and disposal plans for the safe handling of this compound.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may cause skin, eye, and respiratory irritation.[1][2][3] Some aromatic amines are also suspected or known carcinogens.[1]
Pyridine Derivatives: Pyridine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[4][5] They may also be harmful if swallowed.[6][7]
Based on these structural alerts, it is prudent to handle 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine with a high degree of caution, assuming it may possess the following hazards:
-
Potential for skin absorption[1]
A thorough risk assessment should be performed before any handling of the compound, considering the quantity being used, the nature of the procedure, and the potential for aerosol or dust generation.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, handling, and reactions involving 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine in solid or solution form must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4][8]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[5] The following PPE should be worn at all times when handling 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine:
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a broad range of chemicals. The outer glove should be removed and disposed of immediately upon contamination.[9][10][11] Gloves should be inspected before use and changed regularly. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement to protect against splashes.[8] A face shield worn over safety goggles is required when there is a significant risk of splashing.[10][11] |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[9] |
Logical Flow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Procedures
Adherence to standard safe handling practices is crucial for minimizing risk.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[11] Avoid contact with skin and eyes.[3][4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][7][8]
-
Container Handling: Keep containers tightly closed when not in use.[2][6][8]
-
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][10]
Storage and Disposal Plan
Proper storage and waste management are critical components of a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated PPE and spill cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.[10]
Emergency Procedures Workflow
Caption: A workflow for immediate actions in case of chemical exposure.
By implementing these comprehensive safety measures, researchers can confidently handle 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, ensuring a safe and productive research environment.
References
- Chemwatch MSDS 2671-1 - Chemstock. (n.d.).
- Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal protective equipment for handling (ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Jubilant Ingrevia. (n.d.).
- M1641 - • SAFETY DATA SHEET. (2025, October 15).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemstock.ae [chemstock.ae]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. pppmag.com [pppmag.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
